![molecular formula C14H14F3N3O5S2 B2783983 1-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole CAS No. 2320680-37-1](/img/structure/B2783983.png)
1-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole
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Description
1-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole is a useful research compound. Its molecular formula is C14H14F3N3O5S2 and its molecular weight is 425.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies and Chemical Reactivity
Innovative Synthesis Approaches
Research has demonstrated methods for direct methylation or trifluoroethylation of imidazole and pyridine derivatives, providing a route to a variety of room temperature ionic liquids (RTILs). This methodology involves using N-methyl bis((perfluoroalkyl)sulfonyl)imides or trifluoroethyl phenyliodonium bis((trifluoromethyl)sulfonyl)imide, yielding high efficiencies in producing the corresponding salts (Zhang, Martin, & Desmarteau, 2003).
Diazotransfer Reagents Development
The creation of novel diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, has been reported. These reagents are equivalent to triflyl azide in their ability to act as "diazo donors" in converting primary amines into azides and activated methylene substrates into diazo compounds. These reagents can be prepared on a large scale from inexpensive materials, highlighting their practical utility and stability (Goddard-Borger & Stick, 2007).
Functionalization of Imidazoles
Research on the C-5 functionalization of trisubstituted imidazoles with azodicarbonyl compounds has been conducted. This process yields various derivatives in moderate to high yields, depending on the nature and substitution pattern of the substituents on the imidazole ring, demonstrating the susceptibility of the reaction to these factors (Yamazaki, Arima, & Udagawa, 1996).
Regioselective Synthesis Techniques
A divergent and regioselective synthesis method for 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed. This method is based on the regiocontrolled N-alkylation of a common intermediate, showcasing the potential for selective formation of desired imidazole derivatives through controlled reaction processes (Delest et al., 2008).
properties
IUPAC Name |
1-methyl-2-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O5S2/c1-19-7-6-18-13(19)26(21,22)12-8-20(9-12)27(23,24)11-4-2-10(3-5-11)25-14(15,16)17/h2-7,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTVDNUZAFPHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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